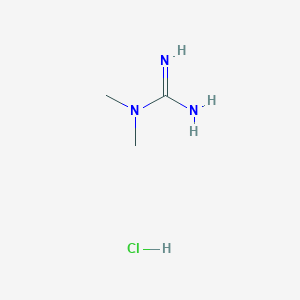
トランス-2,シス-6-ノナジエナール
概要
説明
trans-2,cis-6-Nonadienal: is an organic compound classified as a doubly unsaturated derivative of nonanal. It is an α,β-unsaturated aldehyde with an isolated alkene group. This compound is known for its distinctive cucumber-like aroma and is found in various natural sources such as cucumbers, bread crust, and freshly cut watermelon . It is also referred to as violet leaf aldehyde due to its presence in violet leaf absolute .
科学的研究の応用
trans-2,cis-6-Nonadienal has several scientific research applications:
Chemistry: It is used as a flavoring agent and fragrance component due to its distinctive aroma.
Biology: The compound is studied for its role in plant defense mechanisms and its production in response to stress.
Medicine: Research has explored its potential antioxidant properties and its role in lipid peroxidation processes.
Industry: trans-2,cis-6-Nonadienal is utilized in the formulation of perfumes, cosmetics, and food flavorings
作用機序
Target of Action
Trans-2,cis-6-Nonadienal, also known as cucumber aldehyde or violet leaf aldehyde , is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily targeted towards flavor and fragrance applications, contributing to the cucumber flavor and being used in marine, cucumber, and melon notes . It is also found in mango, ripened anchovy, and kelp .
Mode of Action
The compound works by adding a hint of freshness to a wide range of different flavors . At very low levels, it adds a lovely fresh character . It is a very powerful note, with a very low detection threshold (in the order of ppb, or 10 millionths of a percent). It must therefore be used in dilution in the compositions .
Biochemical Pathways
Isotopic labeling has indicated that nonadienal is formed from α-linolenic acid. Such reactions are typically catalyzed by hydroperoxide lyases . Trans-2,cis-6-Nonadienal is synthesized by a condensation of malonic acid with cis-4-Heptenal to give trans-2,cis-6-nonadienoic acid. Then, an esterification reaction with methanol in an acidic medium allows to obtain the corresponding ester .
Pharmacokinetics
It is known that the compound is soluble in most fixed oils but insoluble in water . It is also known to be very unstable in acid cleaners and very alkaline products, but exclusively stable in shampoo, soap, and fabric care bases .
Result of Action
The molecular and cellular effects of trans-2,cis-6-Nonadienal’s action primarily manifest as a powerful green, cucumber aroma . It is a key contributor to the cucumber flavor and is used in marine, cucumber, and melon notes to bring a vegetal bouquet effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-2,cis-6-Nonadienal. For instance, it is very unstable in acid cleaners and very alkaline products, but exclusively stable in shampoo, soap, and fabric care bases . Furthermore, the compound’s aroma can be influenced by the level of its presence. At one hundred percent, especially with the skin on, cucumber is still overpoweringly obnoxious. At a trace level in sushi, it is very pleasant .
生化学分析
Biochemical Properties
trans-2,cis-6-Nonadienal plays a significant role in biochemical reactions. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Cellular Effects
It has been implicated in the generation of various aldehydes in the kidneys of Wistar rats . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: trans-2,cis-6-Nonadienal can be synthesized through several methods. One common approach involves the oxidation of trans-2,cis-6-Nonadien-1-ol using mild oxidizing agents. Another method includes the hydroperoxide lyase-catalyzed cleavage of α-linolenic acid, which produces trans-2,cis-6-Nonadienal as a byproduct .
Industrial Production Methods: Industrial production of trans-2,cis-6-Nonadienal often involves the extraction from natural sources such as cucumbers and violet leaves. The compound can be isolated through steam distillation or solvent extraction followed by purification processes like chromatography .
化学反応の分析
Types of Reactions: trans-2,cis-6-Nonadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of trans-2,cis-6-Nonadienal yields trans-2,cis-6-Nonadien-1-ol.
Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Addition Reactions: Nucleophiles such as amines and thiols can be used in Michael addition reactions under basic conditions.
Major Products:
Oxidation: Nonanoic acid.
Reduction: trans-2,cis-6-Nonadien-1-ol.
Addition Reactions: Various substituted products depending on the nucleophile used.
類似化合物との比較
cis-6-Nonenal: Known for its melon-like aroma, it is also used in flavor and fragrance industries.
trans-2-Nonenal: Another unsaturated aldehyde with a fatty, green odor.
trans-2,cis-6-Nonadien-1-ol: The corresponding alcohol of trans-2,cis-6-Nonadienal, used in similar applications.
Uniqueness: trans-2,cis-6-Nonadienal is unique due to its dual unsaturation and distinctive cucumber-like aroma. Its low detection threshold makes it a potent fragrance component, and its presence in various natural sources adds to its versatility in different applications .
特性
IUPAC Name |
(2E,6Z)-nona-2,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHMHHBBBSGHB-ODYTWBPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047104 | |
| Record name | trans,cis-2,6-Nonadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow liquid; powerful, violet, cucumber | |
| Record name | 2,6-Nonadienal, (2E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nona-2-trans-6-cis-dienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
94.00 to 95.00 °C. @ 18.00 mm Hg | |
| Record name | Violet-leaf aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Soluble in most fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | Violet-leaf aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Nona-2-trans-6-cis-dienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.870 | |
| Record name | Nona-2-trans-6-cis-dienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
557-48-2, 26370-28-5 | |
| Record name | (E,Z)-2,6-Nonadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2,cis-6-Nonadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Nonadienal, (2E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,cis-2,6-Nonadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nona-2,6-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,6Z)-nona-2,6-dien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-NONADIENAL, (2E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93E895X03C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Violet-leaf aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















